molecular formula C20H22F3N5O2 B2562946 (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone CAS No. 1904105-00-5

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone

Cat. No.: B2562946
CAS No.: 1904105-00-5
M. Wt: 421.424
InChI Key: OZVWNKXZIMVSEI-UHFFFAOYSA-N
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Description

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is a synthetic compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential applications. The molecule consists of a pyrimidine ring substituted with a morpholine and a piperazine moiety linked to a phenyl ring with a trifluoromethyl group.

Scientific Research Applications

(6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone is extensively studied for its potential in:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and in drug design.

  • Biology: : Investigated for its interactions with various biological targets and potential therapeutic effects.

  • Medicine: : Explored for its potential as a drug candidate in treating diseases due to its interaction with specific enzymes or receptors.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone typically involves multi-step reactions starting from commercially available precursors. One common approach involves the following steps:

  • Formation of the Pyrimidine Ring: : This step includes the condensation of an appropriate aldehyde with a nitrile to form the pyrimidine ring.

  • Substitution with Morpholine: : The pyrimidine ring undergoes substitution with morpholine under basic conditions.

  • Coupling with Piperazine: : The substituted pyrimidine is then reacted with a piperazine derivative in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Introduction of the Trifluoromethyl Group: : Finally, the phenyl ring is modified to introduce the trifluoromethyl group using electrophilic fluorination reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production of this compound involves similar steps but utilizes continuous flow reactors to enhance reaction efficiency and yield. Conditions such as temperature, pressure, and solvent choice are optimized to scale up the synthesis while maintaining the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Involving the addition of oxidizing agents such as hydrogen peroxide or manganese dioxide.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Reactions where the morpholine or piperazine moiety can be substituted with different groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, manganese dioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Halogenated compounds, strong bases or acids for facilitating substitution.

Major Products Formed

  • Oxidation Products: : Oxidized derivatives of the original compound with higher oxygen content.

  • Reduction Products: : Reduced forms, typically leading to removal of oxygen-containing functional groups.

  • Substitution Products: : New derivatives formed by replacing the morpholine or piperazine moiety with different groups.

Comparison with Similar Compounds

Compared to other similar compounds, (6-Morpholinopyrimidin-4-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone stands out due to its unique combination of a trifluoromethyl phenyl group and a piperazine linked to a morpholinopyrimidine scaffold

Similar Compounds

  • 4-(3-(Trifluoromethyl)phenyl)piperazine derivatives: : Lacking the pyrimidine or morpholine component.

  • Morpholinopyrimidine derivatives: : Without the piperazine and trifluoromethyl phenyl group.

  • Piperazine derivatives: : Such as aripiprazole, used in antipsychotic medications.

This article should give you a comprehensive overview of this fascinating compound

Properties

IUPAC Name

(6-morpholin-4-ylpyrimidin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)15-2-1-3-16(12-15)26-4-6-28(7-5-26)19(29)17-13-18(25-14-24-17)27-8-10-30-11-9-27/h1-3,12-14H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVWNKXZIMVSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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